molecular formula C23H24ClN3O2S B2944058 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 901232-19-7

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2944058
CAS No.: 901232-19-7
M. Wt: 441.97
InChI Key: XXUHWZPUSQIHCR-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a 1H-imidazole core substituted at positions 2 and 5 with 4-chlorophenyl and 4-methylphenyl groups, respectively. Position 4 of the imidazole is linked via a sulfanyl (-S-) bridge to an acetamide moiety, which is further substituted with an oxolan-2-ylmethyl group (tetrahydrofuran-derived chain).

Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs like SHELXL ), solid-state NMR (to analyze chemical shift anisotropy and conformational changes ), and spectroscopic methods (UV, FT-IR, ^1H/^13C NMR) for elucidation . The oxolane substituent may influence solubility and bioavailability compared to simpler alkyl or aryl acetamide derivatives.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUHWZPUSQIHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is C21H22ClN3O2SC_{21}H_{22}ClN_3O_2S with a molecular weight of approximately 415.94 g/mol. The structure features an imidazole ring substituted with a chlorophenyl group and a methylphenyl group, along with a sulfanyl group and an acetamide moiety.

Key Structural Features

FeatureDescription
Molecular FormulaC21H22ClN3O2SC_{21}H_{22}ClN_3O_2S
Molecular Weight415.94 g/mol
Functional GroupsImidazole, sulfanyl, acetamide
Chlorine SubstitutionPresent on the phenyl ring

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that they effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

Case Study: Antifungal Activity

A related compound showed potent activity against Aspergillus fumigatus, a common fungal pathogen. The study reported an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antifungal potential .

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer activities. A recent study highlighted that compounds with similar structural motifs could induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment
  • Mechanism : Induction of oxidative stress leading to cell death .

Anti-inflammatory Effects

Additionally, some imidazole-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Comparative Analysis of Biological Activities

To provide a clearer perspective on the biological activity of the compound , a comparison with other known imidazole derivatives is presented below.

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Anti-inflammatory Activity
This compoundTBDTBDTBD
Imidazole Derivative A8 µg/mL20 µMModerate
Imidazole Derivative B12 µg/mL10 µMHigh

Note : TBD (To Be Determined) indicates that specific values for the compound are yet to be established.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Imidazole Positions) Sulfur Group Acetamide Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Findings
Target Compound 2-(4-ClPh), 5-(4-MePh) Sulfanyl (-S-) Oxolan-2-ylmethyl C₂₈H₂₆ClN₃O₂S 504.04* Enhanced lipophilicity from oxolane
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 1-Me, 5-Ph Sulfanyl (-S-) 4-Chlorophenyl C₁₈H₁₆ClN₃OS 365.85 Methyl group increases metabolic stability
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 5-(hydroxymethyl) Sulfanyl (-S-) 2-Fluorophenyl C₂₃H₂₁ClFN₃O₃S 498.00 Hydroxymethyl enhances solubility
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 1-Me, 4-(4-FPh) Sulfinyl (-SO-) Pyridyl C₁₉H₁₈FN₃O₂S·2H₂O 433.48 Sulfinyl group impacts enantioselective pharmacokinetics

Notes:

  • Target vs. N-(4-Chlorophenyl) derivative (Entry 2) : The target’s oxolane substituent likely improves membrane permeability compared to the 4-chlorophenyl group in the analogue. The absence of a methyl group at position 1 (target) may reduce steric hindrance during target binding .
  • Sulfinyl-containing compound (Entry 4) : The sulfinyl group introduces chirality, which can lead to enantiomer-specific biological activity (e.g., improved metabolic stability or receptor affinity) . The target’s sulfanyl group lacks this stereochemical complexity but offers higher chemical stability under reducing conditions.

Heterocyclic Variants Beyond Imidazole

Table 2: Comparison with Oxadiazolidinone and Sulfonamide Analogues

Compound Name Core Structure Key Substituents Molar Mass (g/mol) Biological Relevance
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxadiazolidinone 4-ClPh, methyl, oxazole 350.76 Potential antimicrobial activity
Cyazofamid Imidazole sulfonamide 4-ClPh, cyano, dimethyl sulfonamide 414.84 Fungicidal activity via mitochondrial inhibition

Notes:

  • The lower molar mass (350.76 vs. 504.04) suggests reduced steric bulk, which may influence pharmacokinetics .
  • Cyazofamid: The sulfonamide group and cyano substitution diverge significantly from the target’s sulfanyl-acetamide motif. Cyazofamid’s fungicidal mechanism highlights the role of sulfonamide in enzyme inhibition, whereas the target’s sulfanyl group may serve as a hydrogen-bond acceptor .

Pharmacodynamic and Structural Insights

  • N-Substituted 2-Arylacetamides : Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide demonstrate structural parallels to benzylpenicillin, emphasizing the acetamide group’s role in coordination and bioactivity . The target’s oxolane substituent may mimic penicillin’s β-lactam ring in spatial orientation, though mechanistic differences likely exist.
  • Conformational Flexibility : X-ray studies of dichlorophenyl acetamides reveal dihedral angle variations (44.5°–77.5°) between aromatic and heterocyclic rings, influencing receptor binding . The target’s 4-methylphenyl and oxolane groups may enforce specific conformations, enhancing selectivity.

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